

# C.I. Direct Blue 75: A Technical Overview for Scientific Applications

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## Compound of Interest

Compound Name: C.I. Direct blue 75

Cat. No.: B15553033

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **C.I. Direct Blue 75**, including its alternative names for scientific use and key quantitative data. While primarily utilized in industrial applications, this document also explores its limited presence in scientific literature and provides a relevant experimental protocol for a closely related compound, C.I. Direct Blue 71, to illustrate the potential application of direct dyes in a laboratory setting.

## Alternative Names and Chemical Identifiers

For clarity and accuracy in scientific documentation and procurement, **C.I. Direct Blue 75** is known by several alternative names and identifiers. These are crucial for cross-referencing in literature and chemical databases.

Identifier Type	Identifier
C.I. Name	Direct Blue 75
C.I. Number	34220[1][2]
CAS Number	6428-60-0[1]
Synonyms	Direct Blue 2GL, Direct Fast Blue 2GL[1]
Chemical Class	Trisazo Dye[1]

## Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of **C.I. Direct Blue 75**. This data is essential for experimental design, including solution preparation and safety considerations.

Property	Value
Molecular Formula	C42H25N7Na4O13S4[1]
Molecular Weight	1055.91 g/mol [1]
Appearance	Blue Powder[2]
Solubility	Soluble in water[1]

## Scientific Applications and Experimental Context

**C.I. Direct Blue 75** is predominantly used as a dye for textiles, paper, and leather.[2] Scientific literature on its specific application in biological research, particularly concerning signaling pathways or as a routine laboratory stain, is sparse. One source describes it as a "good dyeing agent for cotton fabrics" for research purposes, but provides no further detail on its use in a biological context.[3]

Research into other direct dyes, such as Direct Blue 6, 15, and 218, has primarily focused on their toxicology and potential for metabolism into carcinogenic compounds. However, these studies do not elucidate specific signaling pathways in the context of therapeutic or diagnostic applications.

Given the lack of detailed experimental protocols for **C.I. Direct Blue 75** in the scientific literature, we present a protocol for the closely related compound, C.I. Direct Blue 71, which has a documented application as a sensitive protein stain for Western blotting. This serves as a practical example of how a direct dye can be utilized in a research setting relevant to drug development professionals.[4][5]

## Experimental Protocol: Reversible Staining of Proteins on Blotting Membranes with C.I. Direct

## Blue 71

This protocol describes a sensitive and rapid method for staining proteins on nitrocellulose or PVDF membranes after electrophoretic transfer. The staining is reversible, allowing for subsequent immunodetection.<sup>[5][6]</sup>

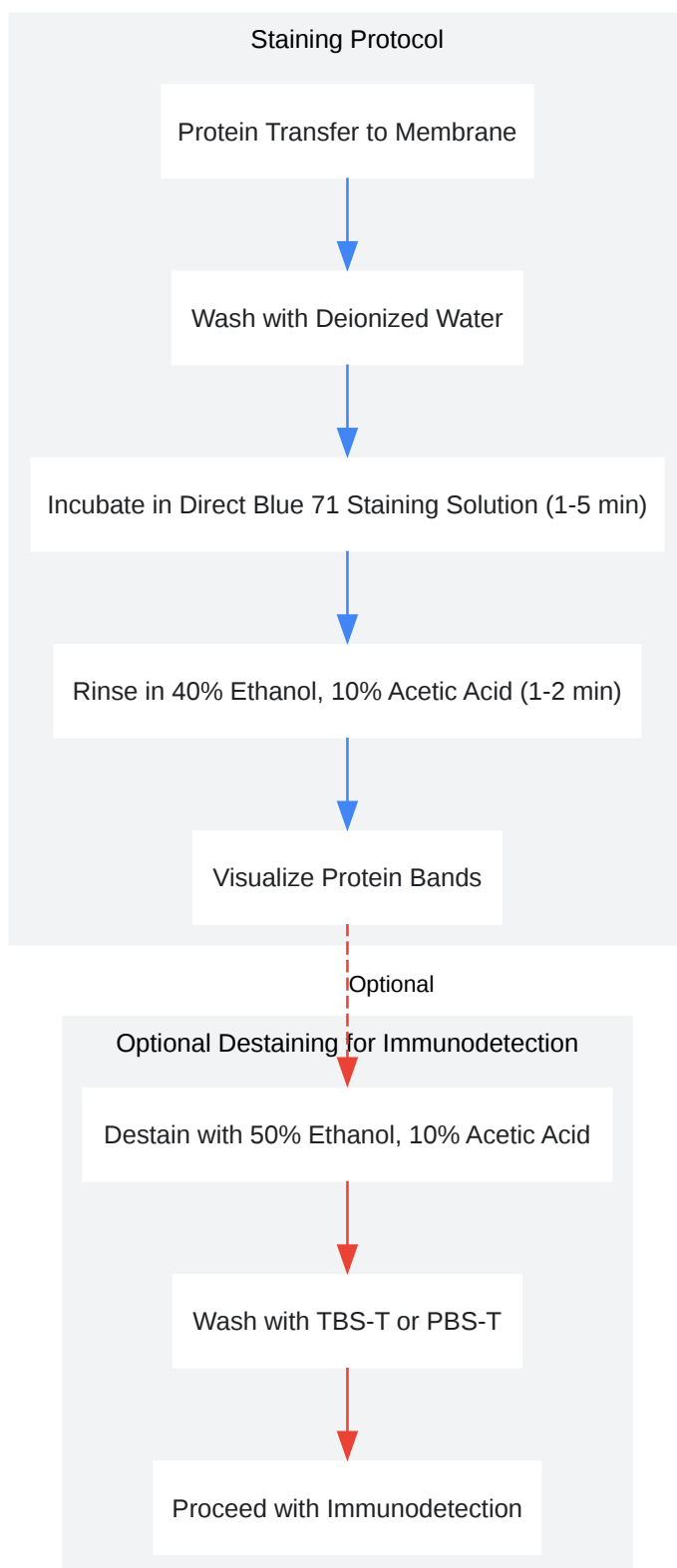
### Materials:

- Staining Solution: 0.1% (w/v) C.I. Direct Blue 71 in 40% ethanol, 10% acetic acid.
- Destaining Solution: 50% ethanol, 10% acetic acid.
- Rinsing Solution: 40% ethanol, 10% acetic acid.
- Blotting membrane (Nitrocellulose or PVDF) with transferred proteins.

### Procedure:

- Following protein transfer, wash the membrane briefly in deionized water.
- Incubate the membrane in the Staining Solution for 1-5 minutes at room temperature with gentle agitation.
- Transfer the membrane to the Rinsing Solution and agitate for 1-2 minutes to remove excess stain.
- Visualize the protein bands. The bands will appear as bluish-violet.
- (Optional for subsequent immunodetection) To destain, incubate the membrane in the Destaining Solution until the background is clear and the protein bands are still visible. For complete destaining for subsequent immunodetection, wash the membrane with a solution of 50% ethanol and then with TBS-T or PBS-T buffer until the stain is removed.

Diagram: Experimental Workflow for Direct Blue 71 Protein Staining



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